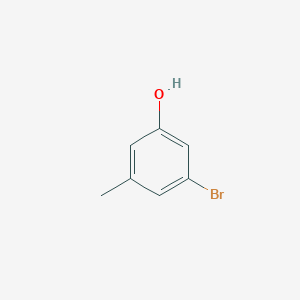

3-Bromo-5-methylphenol

Descripción

Contextualization within Phenolic Compounds Research

3-Bromo-5-methylphenol is a halogenated derivative of m-cresol (B1676322) (3-methylphenol) and belongs to the vast class of phenolic compounds. Phenols are characterized by a hydroxyl group (-OH) directly attached to an aromatic ring. This structural feature imparts them with unique chemical properties and a wide range of applications. researchgate.net The introduction of a bromine atom and a methyl group to the phenol (B47542) ring, as in this compound, significantly modifies its electronic and steric properties compared to the parent phenol molecule. These modifications influence its reactivity, regioselectivity in chemical reactions, and biological activity.

Phenolic compounds are ubiquitous in nature and are extensively studied for their antioxidant, antimicrobial, and other biological activities. researchgate.net In synthetic chemistry, they serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. chemicalbook.comchemimpex.com The study of substituted phenols like this compound allows researchers to understand the structure-activity relationships and to design molecules with specific desired properties.

Significance in Contemporary Chemical and Pharmaceutical Sciences

The scientific interest in this compound stems from its utility as a key intermediate in the synthesis of various target molecules. Its structure, featuring a bromine atom at a meta-position relative to both the hydroxyl and methyl groups, presents a unique synthetic challenge and opportunity. This substitution pattern is often difficult to achieve through conventional electrophilic aromatic substitution reactions. thieme-connect.com

In pharmaceutical research, this compound serves as a precursor for the development of novel therapeutic agents. For instance, it has been utilized in the synthesis of potent and selective inhibitors of phosphodiesterase 8 (PDE8), which are being investigated for the treatment of certain medical conditions. semanticscholar.org The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence a molecule's binding affinity to biological targets. Furthermore, derivatives of this compound have been explored for their potential as anticancer agents and acetylcholinesterase inhibitors.

In materials science, the functional groups of this compound make it a candidate for the synthesis of new polymers and other functional materials. smolecule.com The presence of the reactive bromine atom allows for further functionalization through cross-coupling reactions, enabling the construction of larger, more complex molecular architectures.

Overview of Research Trajectories and Academic Contributions

A significant area of research involving this compound has been the development of efficient and practical synthetic methods for its preparation. A notable contribution is the development of a one-pot C-H activation/borylation/oxidation sequence. thieme-connect.comnih.govthieme-connect.com This method allows for the synthesis of this compound from 3-bromotoluene (B146084) on a multigram scale with high yield, proceeding under mild conditions. thieme-connect.comnih.govthieme-connect.com This advancement has made the compound more accessible for further research and application.

The primary research trajectory for this compound is its application as a building block in organic synthesis. Academic studies have demonstrated its use in the synthesis of various complex molecules. For example, it has been a starting material in the synthesis of key intermediates for phosphodiesterase inhibitors. semanticscholar.org

The spectroscopic and physicochemical properties of this compound have been characterized to support its identification and use in research.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.03 g/mol |

| Melting Point | 56-57 °C thieme-connect.com |

| Appearance | Off-white solid thieme-connect.com |

| CAS Number | 74204-00-5 |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

|---|---|

| Infrared (IR) Spectroscopy | Data available, often used for functional group identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data are crucial for structural elucidation. |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern. |

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUYBYTUBWJBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505632 | |

| Record name | 3-Bromo-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74204-00-5 | |

| Record name | 3-Bromo-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations

Chemo- and Regioselective Synthesis Strategies

A powerful strategy for the synthesis of 3,5-disubstituted phenols involves a three-step sequence: C–H activation, borylation, and subsequent oxidation. This approach allows for the direct functionalization of an aromatic ring at a position that might be difficult to access through traditional electrophilic aromatic substitution due to directing group effects.

Iridium catalysts are particularly effective for the regioselective borylation of C–H bonds in aromatic compounds. escholarship.orgescholarship.org This process involves the catalytic activation of a specific carbon-hydrogen bond, followed by the introduction of a boronic ester group, typically from a reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). The iridium catalyst, often featuring specialized ligands, directs the borylation to the least sterically hindered C-H bond, which is a key advantage for achieving high regioselectivity. escholarship.orgnih.gov In the context of synthesizing 3-bromo-5-methylphenol from 3-bromotoluene (B146084), the catalyst selectively targets the C-H bond at the C5 position, meta to both the bromo and methyl substituents.

Table 1: One-Pot Synthesis of this compound from 3-Bromotoluene

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromotoluene |

| Key Reagents | Iridium Catalyst, Bis(pinacolato)diboron (B₂pin₂) |

| Process Type | One-pot C-H activation/borylation/oxidation |

| Scale | Multigram |

| Key Advantage | No isolation of intermediates |

| Yield | High |

Data sourced from Synthesis (Stuttg), 2011. nih.gov

The final step in the sequence is the oxidation of the newly introduced boronic ester group to a hydroxyl group, thus forming the phenol (B47542). This transformation is commonly achieved using an oxidative workup with hydrogen peroxide (H₂O₂) under basic conditions. nih.govmasterorganicchemistry.com The mechanism involves the reaction of the boronic ester with a hydroperoxide anion, which is formed from H₂O₂ in the presence of a base. This leads to a rearrangement where the aryl group migrates from the boron atom to the adjacent oxygen atom, followed by hydrolysis to yield the desired phenol, this compound. researchgate.netnih.gov

While direct industrial synthesis of this compound from para-cymene is not widely documented, the oxidation of p-cymene (B1678584) is a well-established industrial process for producing other valuable chemicals, such as cresols. google.com The underlying chemistry, particularly the auto-oxidation of the isopropyl group, provides a basis for potential large-scale phenolic compound production. Para-cymene can be sourced from crude sulfate (B86663) turpentine, a byproduct of the Kraft chemical pulping process. google.com

The liquid-phase oxidation of p-cymene with oxygen proceeds via a free-radical chain mechanism, a process known as auto-oxidation. cdnsciencepub.com This reaction primarily targets the alkyl side chains. The tertiary hydrogen on the isopropyl group is significantly more susceptible to hydrogen abstraction than the primary hydrogens of the methyl group. cdnsciencepub.com This leads to the preferential formation of a tertiary hydroperoxide, 2-p-tolyl-2-propyl hydroperoxide. cdnsciencepub.com Studies using photochemical oxidation have shown that the resulting hydroperoxide product can consist of as much as 80% tertiary hydroperoxide and 20% primary hydroperoxide (p-isopropylbenzyl hydroperoxide). cdnsciencepub.com This tertiary hydroperoxide is an intermediate that can be subsequently converted to phenolic structures.

Table 2: Products Identified from the Liquid-Phase Oxidation of p-Cymene

| Compound | Type |

|---|---|

| 2-p-tolyl-2-propyl hydroperoxide | Tertiary Hydroperoxide |

| p-isopropylbenzyl hydroperoxide | Primary Hydroperoxide |

| 2-p-tolyl-2-propanol | Tertiary Alcohol |

| p-methylacetophenone | Ketone |

| Cumic acid | Carboxylic Acid |

Data sourced from Canadian Science Publishing, 1953. cdnsciencepub.com

Industrial-Scale Synthesis via Para-Cymene Oxidation

Acid-Catalyzed Rearrangement and Catalytic Hydrogenation

The synthesis of this compound through a direct pathway combining acid-catalyzed rearrangement and catalytic hydrogenation is not a prominently documented method in scientific literature. These reaction types are fundamental in organic synthesis, but their combined application for this specific target compound is not standard. Catalytic hydrogenation is typically employed for reduction reactions, such as converting nitro groups to amines or dehalogenation, while acid-catalyzed rearrangements like the Fries or Claisen rearrangements are used to reposition functional groups already on a phenol ring. For the formation of the this compound structure, other advanced methods, such as the C-H activation/borylation sequence, have proven more direct and efficient. nih.govnih.gov

Classical Substitution and Derivatization Routes

The synthesis of this compound via direct bromination of a simpler substituted phenol precursor, such as 3-methylphenol (m-cresol), is complicated by regioselectivity issues. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. In m-cresol (B1676322), the positions ortho and para to the hydroxyl group are 2, 4, and 6, while the positions ortho and para to the methyl group are 2, 4, and 6. Consequently, direct bromination of m-cresol leads to a mixture of isomers, primarily 4-bromo-3-methylphenol (B31395) and 2-bromo-5-methylphenol, rather than the desired this compound. google.comchemicalbook.com

Achieving the specific 1,3,5-substitution pattern of this compound through electrophilic bromination requires starting with a substrate where the directing groups favor substitution at the desired positions or employing protecting group strategies to block more reactive sites. The inherent electronic and steric factors of simple precursors make this classical route non-selective for this particular isomer. researchgate.net

A more reliable classical approach for the synthesis of this compound is through the hydrolysis of a diazonium salt. This multi-step process begins with the corresponding aniline, 3-bromo-5-methylaniline. nih.gov The synthesis proceeds via two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric or hydrochloric acid, at low temperatures (0–5 °C). This converts the amino group into a diazonium salt.

Hydrolysis: The resulting diazonium salt solution is then heated. The diazonium group is an excellent leaving group (as N₂ gas) and is readily displaced by water, which acts as a nucleophile, to form the corresponding phenol.

This method offers excellent regiochemical control, as the position of the hydroxyl group is determined by the position of the amino group on the starting aniline.

Table 1: General Conditions for Phenol Synthesis via Diazonium Salt Hydrolysis

| Step | Reagents | Typical Conditions |

|---|---|---|

| Diazotization | 3-Bromo-5-methylaniline, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Aqueous solution, 0–5 °C |

| Hydrolysis | Aqueous diazonium salt solution | Heating (Thermolysis) |

Reaction Mechanisms and Pathways

A highly effective and modern route to this compound involves iridium-catalyzed C–H activation and borylation. nih.govnih.gov This process starts with 3-bromotoluene and introduces a boryl group at the C5 position, which is subsequently oxidized to the phenol. The regioselectivity of the borylation is a key feature of this synthesis.

The mechanism is generally understood to proceed through an Ir(III)/Ir(V) catalytic cycle. illinois.eduresearchgate.netnih.gov

Catalyst Activation: An iridium(III) precatalyst generates a catalytically active species.

C–H Oxidative Addition: The iridium catalyst selectively activates the C–H bond at the 5-position of 3-bromotoluene. This step is sterically controlled; the catalyst preferentially attacks the most accessible C–H bond, which is the one meta to both the bromine and methyl substituents. This forms a high-valent iridium(V) hydride intermediate. illinois.edunih.gov

Reductive Elimination: The complex then undergoes reductive elimination to form the C–B bond and regenerate an iridium(III) species, releasing the borylated product, 2-(3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

This direct functionalization of a C–H bond avoids the need for pre-installed functional groups, making it a highly atom-economical approach. nih.gov

Table 2: Reagents for Iridium-Catalyzed C–H Borylation of 3-Bromotoluene. nih.gov

| Role | Reagent |

|---|---|

| Substrate | 3-Bromotoluene |

| Catalyst Precursor | (Ind)Ir(cod) |

| Ligand | dmpe (1,2-bis(dimethylphosphino)ethane) |

| Boron Source | Pinacolborane (H-BPin) |

The conversion of the arylboronic ester intermediate to the final phenol product is achieved through an oxidation reaction. nih.gov This transformation is commonly carried out using an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a base. rsc.orgnih.govarkat-usa.org

The mechanism for this oxidative deboronation involves the following key steps: nih.gov

Nucleophilic Attack: The hydroperoxide anion (OOH⁻), formed from the reaction of hydrogen peroxide with the base, attacks the electrophilic boron atom of the boronic ester to form a tetracoordinate boronate species.

1,2-Aryl Migration: The crucial step involves a 1,2-migratory rearrangement where the aryl group shifts from the boron atom to the adjacent oxygen atom. This migration occurs with retention of configuration at the migrating carbon.

Hydrolysis: The resulting borate (B1201080) ester is then hydrolyzed by the aqueous basic solution to yield the this compound and a borate byproduct.

This oxidation step is typically high-yielding and proceeds under mild conditions, completing the efficient one-pot synthesis from the C-H borylation step. nih.gov In one documented multigram-scale synthesis, an 81% yield was achieved for the combined borylation and oxidation steps. nih.gov

Regioselectivity Control in Aromatic Functionalization

The regiochemical outcome of aromatic functionalization in substituted phenols is a critical aspect of synthetic organic chemistry, dictating the substitution pattern on the aromatic ring. In the case of this compound, the orientation of incoming electrophiles is governed by the directing effects of the three substituents: the hydroxyl (-OH), the bromine (-Br), and the methyl (-CH₃) groups. The interplay of these directing effects determines the position of substitution and is a subject of detailed mechanistic investigations.

The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. This effect significantly stabilizes the arenium ion intermediates formed during electrophilic aromatic substitution at the positions ortho and para to the hydroxyl group. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho, para-director because of the resonance contribution of its lone pairs. The methyl group is a weakly activating group and an ortho, para-director through an inductive effect and hyperconjugation.

In this compound, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4. The directing effects of the hydroxyl, methyl, and bromo substituents converge to influence the regioselectivity of electrophilic aromatic substitution reactions. The powerful ortho, para-directing ability of the hydroxyl group is the dominant factor. Therefore, electrophilic attack is strongly favored at the positions activated by the hydroxyl group.

Detailed research findings on related substituted phenols provide insights into the expected regioselectivity for this compound. For instance, in the nitration of 3-methylphenol, the major product is 2-nitro-5-methylphenol, indicating a strong preference for substitution at the position ortho to the hydroxyl group and para to the methyl group. dergipark.org.tr Similarly, the nitration of 3-bromophenol (B21344) yields 2-nitro-5-bromophenol as the main product. dergipark.org.tr These findings underscore the directing dominance of the hydroxyl group.

One highly regioselective functionalization is the ortho-formylation of phenols, which introduces a formyl group (-CHO) exclusively at the position ortho to the hydroxyl group. orgsyn.org This reaction, often carried out using reagents like dichloromethyl methyl ether in the presence of a Lewis acid, is a reliable method for achieving high regioselectivity. For this compound, this would result in the formation of 2-formyl-3-bromo-5-methylphenol.

The following interactive data table summarizes the expected regioselective outcomes for various electrophilic aromatic substitution reactions on this compound, based on the established principles of directing group effects and data from analogous compounds.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-bromo-5-methylphenol |

| Bromination | Br₂/FeBr₃ | 2,4-Dibromo-5-methylphenol |

| Formylation | CH₂O/MgCl₂/Et₃N | 2-Formyl-3-bromo-5-methylphenol |

| Acylation | CH₃COCl/AlCl₃ | 2-Acetyl-5-bromo-3-methylphenol |

Iii. Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of molecules. These investigations provide insights that complement experimental findings and can predict molecular behavior. Typically, methods like Density Functional Theory (DFT) are used to explore the electronic structure and reactivity of compounds like 3-Bromo-5-methylphenol.

DFT is a computational method that has become a mainstay in the study of molecular systems due to its balance of accuracy and computational cost. It is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable three-dimensional structure, including the bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule, for instance, concerning the orientation of the hydroxyl group's hydrogen atom relative to the aromatic ring, and to identify the global energy minimum structure. Although specific studies on this compound are not available, such analyses on similar molecules are routinely performed using various DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)).

Computational vibrational analysis predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. For this compound, this would help in assigning the observed spectral bands to specific vibrational motions, such as O-H stretching, C-H stretching, C-C aromatic ring vibrations, and C-Br stretching. The theoretical spectra are crucial for a complete understanding of the molecule's vibrational properties.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. For this compound, the MEP map would likely show a negative potential (red/yellow regions) around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue regions) around the hydroxyl hydrogen, indicating a site for nucleophilic attack. The charge distribution analysis provides quantitative values for the partial charges on each atom, offering further insight into the molecule's polarity and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for electron donation and acceptance.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor NBOs and empty acceptor NBOs. For this compound, an NBO analysis would quantify the stabilization energies associated with these interactions, such as the delocalization of lone pair electrons from the oxygen and bromine atoms into the aromatic ring's antibonding orbitals, providing a deeper understanding of the molecule's electronic stability and the nature of its chemical bonds.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

For a molecule to exhibit significant NLO effects, it typically requires a large hyperpolarizability (β) value. This is often found in molecules with strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. While specific DFT calculations for this compound are not extensively published, studies on similar phenolic and Schiff base compounds provide insight. For instance, computational analyses on related structures reveal that the presence of hydroxyl (-OH) and bromo (-Br) groups can influence the electronic distribution and enhance NLO properties.

Calculations for similar phenolic compounds often compare their predicted β values to that of urea (B33335), a standard reference material for NLO studies. The predicted NLO properties for a related compound, (E)-2-[(2-Chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, were found to be much greater than those of urea. It is computationally feasible to determine these properties for this compound, which would likely involve calculating its hyperpolarizability using DFT methods like B3LYP.

Table 1: Representative Predicted NLO Properties (Hypothetical for this compound based on similar compounds) This table is illustrative and based on typical values for similar phenolic compounds.

| Parameter | Symbol | Typical Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 2-5 D |

| Mean Polarizability | <α> | 100-150 x 10⁻²⁴ esu |

Molecular Dynamics and Simulation Approaches

Conformational Dynamics and Stability

The three-dimensional structure and flexibility of this compound are key to understanding its interactions and properties. Computational methods can explore the molecule's potential energy surface to identify stable conformations (conformers). For this compound, the primary source of conformational flexibility is the rotation of the hydroxyl (-OH) group around the C-O bond.

DFT calculations can be used to perform a potential energy surface scan by systematically rotating the H-O-C-C dihedral angle. This analysis would reveal the energy barriers between different orientations of the hydroxyl proton and identify the most stable (lowest energy) conformer. It is generally expected that the conformer where the hydroxyl hydrogen is oriented anti to the larger adjacent ring substituent is more stable due to reduced steric hindrance. The stability of different conformers is crucial as it can affect the molecule's crystal packing and its ability to form hydrogen bonds. While specific studies on this compound are limited, research on related compounds like 5-bromo-2-hydroxybenzaldehyde shows detailed analysis of bond lengths, angles, and intramolecular hydrogen bonding that stabilize specific conformations. researchgate.net

Intermolecular Interactions and Hydrogen Bonding

The solid-state structure and properties of this compound are governed by intermolecular forces, particularly hydrogen bonding. The hydroxyl group is a potent hydrogen bond donor, while the oxygen atom and the bromine atom can act as hydrogen bond acceptors.

Computational studies on structurally similar bromo-phenolic compounds provide a clear picture of the expected interactions. nih.gov Crystal structure analyses of related molecules reveal extensive networks of hydrogen bonds. For example, in isomeric nitrosalicylaldehyde phenylhydrazones, intramolecular O—H⋯N bonds are observed, alongside intermolecular N—H⋯O hydrogen bonds that link molecules into chains. nih.gov Furthermore, weaker interactions like C—H⋯Br, C—H⋯O, and π–π stacking interactions play a significant role in consolidating the three-dimensional crystal framework. nih.gov It is highly probable that this compound forms similar intermolecular O—H⋯O hydrogen-bonded chains or dimers in its solid state, with additional stabilization from bromine and aromatic interactions.

Table 2: Typical Hydrogen Bond Geometries in Related Bromo-Phenolic Crystal Structures Data based on findings for structurally similar compounds. researchgate.net

| Bond Type (D–H···A) | D···A Distance (Å) | D–H···A Angle (°) |

|---|---|---|

| O–H···N | 2.5 - 2.6 | 140 - 145 |

| O–H···O | 2.8 - 2.9 | 165 - 170 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity.

Correlation of Molecular Descriptors with Biological Activity

To build a QSAR model, the structure of a molecule is converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. For halogenated phenols, QSAR studies have successfully correlated such descriptors with their observed biological activity, often toxicity towards organisms like Tetrahymena pyriformis. researchgate.net

Key descriptors used in these models include:

Quantum Chemical Descriptors: Calculated using methods like DFT, these include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These relate to the molecule's reactivity and ability to engage in electronic interactions. researchgate.netnih.gov

Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching.

Physicochemical Descriptors: The most common is the octanol-water partition coefficient (logP), which measures the lipophilicity of the molecule and is crucial for predicting its movement across biological membranes. researchgate.net

Studies on halogenated phenols show that their toxicity is often well-correlated with a combination of these descriptors. researchgate.net A representative QSAR model might take the form of a multiple linear regression (MLR) equation, linking the biological activity (e.g., pIC50) to a set of these descriptors.

Table 3: Common Molecular Descriptors in QSAR Models for Phenols

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Physicochemical | logP (Octanol-water partition coefficient) | Lipophilicity, bioavailability |

| Quantum Chemical | E_HOMO (Energy of HOMO) | Electron-donating ability |

| Quantum Chemical | E_LUMO (Energy of LUMO) | Electron-accepting ability |

| Quantum Chemical | Dipole Moment (μ) | Molecular polarity |

| Electronic | q(-) (Most negative atomic charge) | Site for electrophilic attack |

Predictive Modeling for Toxicity and Biological Potency

Once a statistically robust QSAR model is established, it can be used to predict the toxicity or biological potency of new or untested compounds. For halogenated phenols, QSAR models have been developed to predict their acute toxicity with a high degree of accuracy. tandfonline.comscientific.net These models are validated using statistical methods, such as cross-validation (Q²), which assesses the model's predictive power, and the coefficient of determination (R²), which measures how well the model fits the data. nih.govscientific.net

For example, a QSAR model for the toxicity of halogenated phenols against E. coli expressing green fluorescent protein yielded a model with an R² of 0.922 and a cross-validation q² of 0.868, indicating a stable and predictive model. nih.gov The key descriptors in this model were the standard entropy (Sθ) and the most negative atomic net charge (q-), suggesting that both molecular complexity and electronic interactions are critical drivers of toxicity. nih.gov Such models are invaluable for environmental risk assessment and for prioritizing chemicals for further experimental testing, allowing for the screening of large numbers of compounds in a cost-effective and efficient manner. tandfonline.comtandfonline.com

Iv. Advanced Applications and Material Science Contributions

Role as a Synthetic Intermediate for Complex Molecules

As a foundational building block, 3-bromo-5-methylphenol is frequently employed in multi-step synthetic pathways to construct more intricate chemical structures. nih.gov Its utility stems from the distinct reactivity of its functional groups, which can be targeted in a controlled manner to build molecular complexity. The compound serves as a crucial raw material for organic synthesis, enabling the production of a variety of high-value downstream products. mdpi.com

In the field of medicinal chemistry, this compound serves as a key molecular scaffold for the development of new therapeutic agents. A scaffold represents the core structure of a molecule upon which various modifications can be made to optimize biological activity. The presence of the bromine and methyl groups on the phenol (B47542) ring can significantly influence the physicochemical properties and biological activity of derivative compounds. Research has indicated that derivatives of this compound are being explored for their potential anticancer properties, with some showing activity against human cancer cell lines. This suggests its role as a valuable starting point for designing and synthesizing novel oncology drug candidates.

The strategic placement of the functional groups on the this compound scaffold allows medicinal chemists to explore chemical space efficiently. The bromine atom, for example, can be readily replaced or used in cross-coupling reactions to introduce new molecular fragments, while the phenolic hydroxyl group can be modified to alter solubility and target engagement. A related compound, 3-bromo-5-fluorophenol, is also utilized as a molecular scaffold for active pharmaceutical ingredients (APIs), including the synthesis of diaryl guanidinium (B1211019) derivatives with demonstrated anticancer activity. chemicalbook.com

Table 1: Features of this compound in Drug Discovery

| Feature | Role in Synthesis | Potential Therapeutic Impact |

|---|---|---|

| Phenolic Hydroxyl Group | Site for etherification, esterification, or use as a nucleophile. | Can form hydrogen bonds with biological targets; modification affects solubility and bioavailability. |

| Bromine Atom | Enables metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds. | Allows for the introduction of diverse substituents to probe structure-activity relationships (SAR). |

| Aromatic Ring | Provides a rigid core structure for orienting functional groups. | Serves as the foundational scaffold that positions key interacting moieties. |

| Methyl Group | Influences steric and electronic properties of the ring. | Can enhance binding affinity to target proteins and improve metabolic stability. |

The utility of this compound extends to the agricultural sector, where it is widely used as an intermediate in the production of pesticides. The development of effective and selective crop protection agents is a complex process that relies on versatile chemical building blocks. The molecular framework of this compound can be incorporated into larger structures designed to interact with specific biological targets in pests or weeds. The synthesis of novel herbicides and pesticides often involves the use of such substituted phenols to create the desired bioactive molecule.

While specific applications in the synthesis of dyes are not extensively documented, this compound is utilized in the manufacturing of other specialty chemicals, including cosmetics. Its role as a versatile organic intermediate allows for its use in producing a range of niche chemicals where a substituted phenol is required. The reactivity of the compound makes it suitable for creating precursors for various materials and specialty additives.

Polymer Science and Functional Materials Development

The unique combination of a rigid aromatic ring and reactive functional groups makes this compound a candidate for applications in material science. Its structure can be incorporated into larger macromolecular systems to impart specific properties such as thermal stability, flame retardancy (due to the bromine content), and tailored electronic characteristics.

This compound is considered a potential building block for the development of new polymers. Its chemical reactivity allows it to be integrated into polymer chains through various polymerization reactions. For example, the phenolic hydroxyl group can undergo condensation reactions to form polyesters or polyethers, while the bromine atom can be used as a site for post-polymerization modification or to initiate certain types of polymerization. The incorporation of this monomer can influence the final properties of the polymer, such as its rigidity, refractive index, and thermal behavior.

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Site(s) | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Condensation Polymerization | Phenolic -OH | Polyethers, Polyesters (after modification) | High thermal stability, chemical resistance. |

| Cross-Coupling Polymerization | Bromine atom | Conjugated Polymers | Tailored electronic and optical properties. |

| Polymer Modification | Bromine atom | Functionalized Polymers | Introduction of new functionalities after initial polymerization. |

The structural characteristics of this compound, particularly its rigid phenyl ring, suggest its potential use as a precursor for synthesizing liquid crystals and other functional materials. Liquid crystal molecules typically possess a rigid core that contributes to their ability to form ordered, anisotropic phases. By elaborating on the this compound scaffold, it is possible to design molecules with the requisite shape and polarity for liquid crystalline behavior. Furthermore, related phenol derivatives have been successfully used as components in the fabrication of organic light-emitting devices (OLEDs), highlighting the potential of this class of compounds in the broader field of advanced functional materials. mdpi.com

Catalysis and Ligand Design

The utility of this compound as a precursor in the realms of catalysis and ligand design is an area of specialized chemical synthesis. The inherent functionalities of the molecule—the hydroxyl group, the bromine atom, and the methyl-substituted aromatic ring—offer multiple reaction sites for derivatization into sophisticated molecular architectures. These derivatives, particularly Schiff bases and other multidentate ligands, can then be complexed with various transition metals to form catalysts with potential applications in a range of chemical transformations.

The design of effective ligands is a cornerstone of modern catalytic science, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. Phenolic compounds, in general, are valuable starting materials for a class of ligands known as salicylaldehyde (B1680747) derivatives, which are readily converted into Schiff base ligands. While direct studies detailing the catalytic applications of ligands derived specifically from this compound are not extensively documented in publicly available research, the principles of ligand design allow for extrapolation of its potential.

For instance, the synthesis of Schiff base ligands often involves the condensation of a salicylaldehyde derivative with a primary amine. In this context, this compound could be a precursor to a substituted salicylaldehyde. The electronic and steric properties of the resulting ligand, influenced by the bromo and methyl substituents, would then modulate the catalytic behavior of its metal complexes.

A related area of interest is the use of brominated phenolic compounds in the synthesis of ligands for metal complexes with potential biological or material science applications. Research on compounds with similar structural motifs, such as 5-bromosalicylaldehyde, has shown their utility in forming Schiff base complexes with metals like manganese(II), iron(III), and chromium(III). These complexes have been investigated for their electrochemical properties and biological activities, highlighting the broader potential of halogenated phenolic precursors in coordination chemistry.

Data Tables

Due to the limited specific research on the catalytic applications of this compound, a data table of detailed research findings cannot be compiled.

V. Biological and Medicinal Chemistry Research

Biological Activities and Therapeutic Potential

While comprehensive studies detailing the antimicrobial spectrum and efficacy of 3-Bromo-5-methylphenol are not extensively documented, some sources suggest it possesses antibacterial capabilities. One supplier of the chemical compound notes that this compound has antibacterial properties, indicating effectiveness against both gram-positive and gram-negative bacteria. biosynth.com However, specific data from controlled antimicrobial susceptibility testing, such as minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values, are not provided in the available literature to substantiate this claim.

Detailed investigations into the anticancer properties of this compound are not extensively reported in peer-reviewed research. While the broader class of bromophenols has been a subject of anticancer research, specific data on this compound's effects on cancer cells are not available. Therefore, the subsequent sections on its specific anticancer mechanisms are based on the absence of direct evidence in the scientific literature.

There is no specific data available from in vitro studies, such as MTT assays or other cell viability assays, to demonstrate that this compound inhibits the proliferation of cancer cell lines.

Scientific literature does not currently contain studies that have investigated or demonstrated the ability of this compound to induce mitochondrial apoptosis in cancer cells.

There are no available research findings from assays such as the chick chorioallantoic membrane (CAM) assay or in vivo Matrigel plug assays to suggest that this compound has anti-angiogenic properties.

Screening studies and detailed enzymatic assays to determine the inhibitory effects of this compound on specific enzymes are not reported in the accessible scientific literature.

Enzyme Inhibition Studies

Acetylcholinesterase Activity Modulation

Research into the biological activities of this compound has indicated that its derivatives possess the potential to modulate the activity of acetylcholinesterase, an essential enzyme in neurotransmission. While direct studies on this compound itself as an acetylcholinesterase inhibitor are not extensively documented in primary research literature, its structural framework has been identified as a basis for developing derivatives with inhibitory properties against this enzyme. smolecule.com The core structure of this compound can be chemically modified to create new compounds that may fit into the active site of acetylcholinesterase, thereby impeding its function of breaking down the neurotransmitter acetylcholine.

The exploration of halogenated phenolic compounds and their derivatives in the context of enzyme inhibition is an active area of research. For instance, various analogues of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been synthesized and evaluated for their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies, while not directly involving this compound, highlight the potential of bromo-substituted phenolic structures in the design of cholinesterase inhibitors.

Implications for Neurological Disorders and Insecticides

The potential for derivatives of this compound to inhibit acetylcholinesterase suggests possible applications in both medicine and agriculture. In the context of neurological disorders such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission, acetylcholinesterase inhibitors are a key class of therapeutic agents. By preventing the breakdown of acetylcholine, these inhibitors can help to enhance cognitive function. The structural scaffold of this compound could, therefore, serve as a starting point for the development of new drugs for such conditions. smolecule.com

In the field of agriculture, acetylcholinesterase is a common target for insecticides. Inhibition of this enzyme in insects leads to paralysis and death. Consequently, compounds derived from this compound that exhibit potent acetylcholinesterase inhibitory activity could be investigated as potential insecticides. smolecule.com Specifically, the development of agents that are selective for insect acetylcholinesterase over the human enzyme is a critical aspect of modern insecticide design.

Structure-Activity Relationship (SAR) Studies

While comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on a series of this compound derivatives are not widely available in the published literature, the compound has been used as a key intermediate in the synthesis of more complex molecules, for which SAR studies have been conducted. These broader studies provide some insight into how the structural motif of this compound contributes to the biological activity of the final products.

Influence of Substituent Effects on Biological Activity

The biological activity of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, the bromine atom and the methyl group are key determinants of its chemical properties and, by extension, its potential biological activity and that of its derivatives. The bromine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, along with the hydroxyl group, create a specific electronic and steric profile that can influence how the molecule interacts with biological targets.

In the synthesis of novel inhibitors for various enzymes, this compound has been utilized as a building block. For example, in the development of potent BET bromodomain inhibitors, an SNAr reaction between a fluoride-containing intermediate and this compound was a key step. nih.gov The subsequent modifications to the resulting ether linkage and other parts of the molecule were crucial for optimizing the affinity and selectivity of the final compounds, demonstrating the foundational role of the this compound moiety. nih.gov

Exploration of Derivatives for Enhanced Potency

This compound has served as a versatile starting material in the synthesis of a variety of biologically active compounds, demonstrating its utility in the exploration of derivatives with enhanced potency for different therapeutic targets.

One notable example is its use in the synthesis of inhibitors for phosphodiesterase 8 (PDE8), a potential target for the treatment of vascular dementia. In this context, this compound was the starting material for a multi-step synthesis to create a key intermediate, which was then further elaborated to produce the final non-chiral 9-benzyl-2-chloro-adenine derivatives. nih.govresearchgate.net The choice of this compound as a precursor was instrumental in constructing the desired molecular architecture of these potent PDE8 inhibitors. nih.govresearchgate.net

Similarly, this compound has been employed in the synthesis of biaryl ether urea (B33335) compounds that act as inhibitors of fatty acid amide hydrolase (FAAH), which are being investigated for the treatment of pain and other disorders. google.com The synthesis involved the reaction of this compound with 2-chloro-5-(trifluoromethyl)pyridine (B1661970) to form a diaryl ether, a core structure of the final active compounds. google.com

Furthermore, this compound has been utilized in the creation of heteroaryl phosphonates as non-covalent inhibitors of both serine- and metallo-carbapenemases, which are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.gov The synthesis of a bromo-substituted coumarin (B35378) analog, a precursor to the final potent inhibitors, involved the reaction of this compound with ethyl 4-bromoacetoacetate. nih.gov

The following table summarizes some of the derivatives synthesized using this compound and their targeted biological activities:

| Derivative Class | Target | Therapeutic Area |

| 9-benzyl-2-chloro-adenine derivatives | Phosphodiesterase 8 (PDE8) | Vascular Dementia |

| Biaryl ether urea compounds | Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation |

| Heteroaryl phosphonates | Carbapenemases | Bacterial Infections |

| BET Bromodomain Inhibitors | BET Bromodomains | Cancer, Inflammation |

Interaction with Biological Systems

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For this compound and its derivatives, understanding these interactions is key to elucidating their biological effects.

DNA Interaction Studies

Currently, there is a lack of specific studies in the available scientific literature that investigate the direct interaction of this compound with DNA. Research on the DNA binding or damaging potential of this particular compound has not been reported.

While general studies on the interaction of phenolic compounds with DNA exist, and research has been conducted on the DNA damage induced by other brominated molecules, these findings cannot be directly extrapolated to this compound without specific experimental evidence. Therefore, the capacity of this compound to interact with DNA remains an uninvestigated area.

Vi. Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques

Spectroscopy is a fundamental approach for elucidating the structure of 3-Bromo-5-methylphenol by examining the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide specific details about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Predicted ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) indicates distinct signals for the aromatic protons, the phenolic hydroxyl group, and the methyl group. ichemical.com The aromatic protons are expected to appear as singlets at approximately δ 6.89, δ 6.80, and δ 6.56 ppm. ichemical.com The hydroxyl proton is predicted to resonate as a singlet around δ 4.67 ppm, and the methyl protons are expected to show a singlet at about δ 2.26 ppm. ichemical.com For comparison, the related compound 3-methylphenol shows ¹H NMR signals in CDCl₃ with a triplet for the aromatic proton at δ 7.13 ppm, a multiplet for the other aromatic protons between δ 6.75-6.62 ppm, a broad singlet for the hydroxyl proton at δ 4.98 ppm, and a singlet for the methyl protons at δ 2.25 ppm. rsc.org

In ¹³C NMR spectroscopy of 3-methylphenol, which serves as a useful reference, the carbon signals appear at δ 154.3, 139.2, 129.5, 122.6, 115.3, 112.4, and 20.9 ppm. rsc.org For this compound, the carbon spectrum is expected to be influenced by the presence of the bromine atom, causing shifts in the signals of the adjacent carbon atoms.

| Compound | Technique | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|---|

| This compound (Predicted) | ¹H NMR | CDCl₃ | 6.89 (s, 1H), 6.80 (s, 1H), 6.56 (s, 1H), 4.67 (s, 1H), 2.26 (s, 3H) ichemical.com |

| 3-Methylphenol | ¹H NMR | CDCl₃ | 7.13 (t, 1H), 6.75-6.62 (m, 3H), 4.98 (s, br, 1H), 2.25 (s, 3H) rsc.org |

| 3-Methylphenol | ¹³C NMR | CDCl₃ | 154.3, 139.2, 129.5, 122.6, 115.3, 112.4, 20.9 rsc.org |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₇BrO, the calculated molecular weight is 187.03 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which is calculated to be 185.96803 Da. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇BrO | nih.gov |

| Molecular Weight | 187.03 g/mol | nih.gov |

| Exact Mass | 185.96803 Da | nih.gov |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its phenolic hydroxyl group, aromatic ring, and carbon-bromine bond.

While a specific FT-IR spectrum for this compound is not provided in the search results, the expected vibrational frequencies can be inferred from the known absorptions of its constituent functional groups and by comparison with the spectrum of 3-bromophenol (B21344). The spectrum of 3-bromophenol, recorded as a solution in carbon tetrachloride and carbon disulfide, shows characteristic peaks that can be used as a reference.

Key expected vibrational frequencies for this compound include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

Aromatic C-H stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-O stretch: A peak in the 1200-1300 cm⁻¹ range.

C-Br stretch: An absorption band in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (stretch, hydrogen-bonded) | 3200 - 3600 (broad) |

| C-H (aromatic stretch) | 3000 - 3100 |

| C=C (aromatic stretch) | 1450 - 1600 |

| C-O (stretch) | 1200 - 1300 |

| C-Br (stretch) | 500 - 700 |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Phenolic compounds exhibit characteristic UV absorption due to the π → π* transitions of the aromatic ring. The presence of substituents on the ring can shift the absorption maxima (λmax).

For instance, phenol (B47542) itself has a λmax of 275 nm. docbrown.info The introduction of a methyl and a bromo group to the phenol ring in this compound is expected to cause a bathochromic (red) shift in the absorption maximum. While the specific λmax for this compound is not documented in the provided search results, it is anticipated to be in a similar range to other substituted phenols. For comparison, 3-nitrophenol (B1666305) exhibits two absorption maxima at 275 nm and 340 nm, with the second peak extending into the visible region. docbrown.info

| Compound | λmax (nm) | Reference |

|---|---|---|

| Phenol | 275 | docbrown.info |

| 3-Nitrophenol | 275, 340 | docbrown.info |

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis. Gas chromatography is particularly well-suited for the analysis of volatile phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective method for the identification and quantification of this compound. In this technique, the compound is first vaporized and separated from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

Although specific retention times for this compound on particular GC columns are not detailed in the search results, the analysis would typically involve a non-polar or medium-polarity capillary column. The retention time would be influenced by the column's stationary phase, temperature program, and carrier gas flow rate. The mass detector would be set to monitor for the characteristic molecular ion of this compound (m/z 186 and 188) and its key fragment ions to confirm its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various mixtures. The method's high resolution and sensitivity make it suitable for analyzing samples with complex matrices.

Methodology and Findings: Reverse-phase HPLC is the most common approach for the analysis of substituted phenols like this compound. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The selection of the stationary phase is critical. C18 (octadecylsilyl) bonded silica (B1680970) columns are frequently employed due to their hydrophobicity, which allows for effective retention and separation of moderately polar compounds like brominated phenols. For enhanced selectivity, especially for positional isomers, pentafluorophenyl (PFP) stationary phases can be utilized. The fluorine groups in PFP columns introduce different solute-stationary phase interactions, leading to improved separation of halogenated compounds. researchgate.net

The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the concentration of the organic modifier is increased over time, is often used to ensure the timely elution of all components with good peak shape. The pH of the mobile phase can be adjusted to control the ionization state of the phenolic hydroxyl group and thus influence its retention time. For instance, maintaining a slightly acidic pH ensures the phenol is in its neutral form, leading to greater retention on a reverse-phase column. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of this compound absorbs UV light. The detection wavelength is typically set at or near the compound's absorbance maximum (around 274-280 nm for phenols) to ensure high sensitivity. epa.gov For more complex samples or when higher specificity is required, HPLC can be coupled with a mass spectrometry (MS) detector. researchgate.net

The following interactive data table summarizes typical HPLC conditions used for the analysis of substituted phenols, which are applicable to this compound.

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18 (e.g., Chromolith RP-18e) or Pentafluorophenyl (PFP) | Provides a nonpolar surface for hydrophobic interactions, enabling separation. |

| Column Dimensions | 150 mm x 4.6 mm I.D. | Standard dimensions for analytical separations. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (often with a buffer, e.g., acetate) | Elutes the compound from the column; composition determines retention and selectivity. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex samples to improve resolution. |

| Flow Rate | 0.5 - 2.0 mL/min | Influences analysis time and separation efficiency. |

| Detection | UV-Vis (e.g., at 274 nm) or Mass Spectrometry (MS) | Detects and quantifies the compound as it elutes from the column. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the HPLC system. |

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, which is a solid at room temperature, single-crystal XRD analysis would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Methodology and Findings: The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, and from this, the precise location of each atom can be determined.

As of this writing, a specific single-crystal XRD structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of structurally similar brominated phenolic compounds demonstrates the power of this technique. nih.govnih.gov

Should a crystal structure of this compound be determined, it would yield crucial crystallographic data, which is typically presented in a standardized format. This data provides fundamental information about the crystal's symmetry and dimensions.

The following interactive data table outlines the crystallographic parameters that would be determined from an XRD analysis.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal as calculated from the XRD data. |

This information is fundamental for understanding the solid-state properties of the compound and is a prerequisite for more advanced analyses, such as the Hirshfeld surface analysis discussed below.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This analysis is performed using the crystallographic data obtained from XRD. It partitions the crystal space into regions where the electron distribution of a molecule dominates over the sum of electron distributions of all other molecules in the crystal. nih.gov

For this compound, the key intermolecular interactions expected to govern its crystal packing would include:

O—H···O Hydrogen Bonds: The phenolic hydroxyl group can act as a hydrogen bond donor to the oxygen of a neighboring molecule, potentially forming chains or dimers.

Br···H and Br···Br Contacts: The bromine atom can participate in halogen bonding and other weak van der Waals interactions.

C—H···π Interactions: Hydrogen atoms from the methyl group or the aromatic ring can interact with the π-system of an adjacent phenol ring.

H···H Contacts: These are generally the most abundant but weakest interactions, representing the general van der Waals surface contacts.

The 2D fingerprint plot can be deconstructed to show the percentage contribution of each specific type of atomic contact to the total Hirshfeld surface area. While specific data for this compound is unavailable, analyses of similar brominated phenols reveal the typical contributions of these interactions. researchgate.netnih.gov

The following interactive data table illustrates the types of data that would be obtained from a Hirshfeld surface analysis and 2D fingerprint plots for a compound like this compound.

| Interaction Type (Atom Pair) | Expected Contribution | Description |

| H···H | High | Represents the largest portion of the molecular surface, corresponding to van der Waals forces. |

| Br···H / H···Br | Significant | Indicates close contacts between bromine and hydrogen atoms, contributing to crystal stability. |

| C···H / H···C | Significant | Often associated with C—H···π interactions or general van der Waals contacts. |

| O···H / H···O | Moderate | Represents the crucial O—H···O hydrogen bonds that are key directing forces in the crystal packing. |

| Br···Br | Low to Moderate | Corresponds to halogen-halogen interactions, which can be important in organizing the crystal structure. |

| C···C | Low | Typically represents π-π stacking interactions between aromatic rings. |

This suite of analytical techniques provides a multi-faceted approach to the characterization of this compound, from its basic identity and purity to the intricate details of its molecular and crystal structure.

Vii. Environmental Research and Fate

Environmental Occurrence and Distribution

The environmental distribution of phenolic compounds is influenced by their physical and chemical properties. For instance, the water solubility and octanol-water partition coefficient (Kow) are key determinants of their partitioning between water, soil, and biota. nih.gov While specific values for 3-Bromo-5-methylphenol are not extensively documented, its structure suggests moderate hydrophobicity, which could lead to its adsorption to soil and sediment particles.

Degradation Pathways in Environmental Matrices

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation and photodegradation.

Specific studies on the biodegradation of this compound are scarce. However, research on other brominated compounds, such as the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), provides insights into potential microbial degradation pathways. Soil microorganisms have been shown to degrade bromoxynil, with half-lives varying depending on soil type and microbial population. nih.govresearchgate.net For example, in a clay loam soil with high organic matter, bromoxynil was found to have a degradation half-life of approximately 7 days. nih.gov The degradation of bromoxynil can proceed through the transformation of the nitrile group to a carboxylic acid, followed by further breakdown of the aromatic ring. researchgate.net One study identified a Flavobacterium sp. capable of degrading bromoxynil, initiating the process by converting it to 2,6-dibromohydroquinone. nih.gov It is plausible that similar microbial processes, involving hydroxylation and ring cleavage, could contribute to the degradation of this compound in soil and water.

| Compound | Microorganism/System | Key Findings | Reference |

|---|---|---|---|

| Bromoxynil | Clay loam soil | Estimated half-life of 7 days. | nih.gov |

| Bromoxynil | Flavobacterium sp. | Initial degradation to 2,6-dibromohydroquinone. | nih.gov |

| Bromoxynil | Aminobacter sp. MSH1 | Conversion to 3,5-dibromo-4-hydroxybenzoic acid. | researchgate.net |

Photodegradation, the breakdown of compounds by light, is another important environmental fate process for phenolic compounds. Studies on the photolysis of bromophenols in aqueous solutions have shown that the cleavage of the carbon-bromine (C-Br) bond can be a key step. nih.gov The rate and mechanism of photodegradation can be influenced by the position of the bromine atom on the phenol (B47542) ring and the presence of other functional groups. For 3-bromophenol (B21344), photolysis in aqueous solution was observed, although the exact quantum yields and environmental half-lives under various conditions have not been extensively determined. nih.gov The process likely involves the formation of reactive species such as hydroxyl radicals, which can then attack the aromatic ring, leading to its degradation. The presence of a methyl group on the ring, as in this compound, may influence the rate and pathways of photodegradation compared to unsubstituted bromophenol.

Environmental Impact and Ecotoxicology

The ecotoxicological profile of this compound has not been specifically characterized. However, the toxicity of substituted phenols to aquatic organisms is generally related to their hydrophobicity, as indicated by the octanol-water partition coefficient (Kow). nih.gov Phenols with higher Kow values tend to be more toxic. The toxicity of phenolic compounds can also be influenced by the pH of the water, which affects their degree of ionization. nih.gov For some phenols, the ionized form (phenate) also contributes to toxicity.

Given its chemical structure, this compound is expected to exhibit some level of toxicity to aquatic life. The GHS classification for this compound indicates that it is harmful if swallowed and causes skin and eye irritation, suggesting potential for adverse effects on organisms upon exposure. nih.gov However, without specific ecotoxicity data (e.g., LC50 values for fish or invertebrates), a precise assessment of its environmental risk is not possible.

| Factor | Influence on Toxicity | Reference |

|---|---|---|

| Octanol-Water Partition Coefficient (Kow) | Higher Kow generally correlates with higher toxicity to aquatic organisms. | nih.gov |

| pH | Affects the degree of ionization and can alter toxicity. | nih.gov |

| Substituent Groups | The type and position of substituent groups on the phenol ring influence toxicity. | nih.govnih.gov |

Viii. Emerging Research Areas and Future Directions

Nanotechnology and Material Science Integration

The integration of 3-Bromo-5-methylphenol into nanotechnology and material science is a burgeoning area of research, primarily leveraging the reactivity of the phenolic hydroxyl group and the potential for the carbon-bromine bond to participate in various coupling reactions. While direct applications of this compound are still emerging, the broader class of phenolic compounds is being extensively investigated for the creation of functional materials. acs.org

Phenolic compounds are recognized for their ability to form metal-phenolic networks, which can be used to create a diverse range of hybrid materials. acs.org The hydroxyl group of this compound can coordinate with various metal ions, potentially leading to the formation of nanoparticles or thin films with tailored electronic, optical, or catalytic properties. Furthermore, the direct functionalization of the C-H bonds on the phenol (B47542) ring is a powerful tool for creating new C-C bonds, allowing for the diversification of the molecular scaffold and the synthesis of more complex, value-added chemicals. rsc.org

A key area of exploration is the use of bromophenols in polymer synthesis. For instance, studies on the enzyme-catalyzed polymerization of 4-bromophenol, a structural isomer of this compound, have shown the formation of polymers with both benzene-benzene and benzene-oxygen linkages. guidechem.com These polymers exhibit good thermal stability and antioxidant properties due to the presence of phenolic hydroxyl groups. guidechem.com This suggests that this compound could similarly be used as a monomer for the synthesis of novel polymers with potentially useful characteristics, such as flame retardancy, a known property of many brominated compounds. The reactivity of the bromine atom allows for further modification of the resulting polymer, enabling the attachment of other functional groups to fine-tune its properties for specific applications.

The table below outlines potential applications of this compound in nanotechnology and material science based on the properties of similar phenolic compounds.

| Potential Application Area | Rationale for this compound Integration |

| Functional Coatings | The phenolic hydroxyl group can adhere to various substrates, and the bromine atom can provide flame retardant properties. |

| Nanoparticle Synthesis | Can act as a capping or reducing agent in the synthesis of metal nanoparticles, with the potential for further functionalization. |

| Polymer Synthesis | Can be used as a monomer to create polymers with tailored thermal, electronic, and antioxidant properties. guidechem.com |

| Advanced Composites | Incorporation into composite materials could enhance their thermal stability and chemical resistance. |

Advanced Drug Delivery Systems

The development of advanced drug delivery systems is a critical area in medicine, aiming to enhance the therapeutic efficacy of drugs while minimizing side effects. Phenolic compounds, in general, are being explored for their potential in creating such systems, particularly for the delivery of lipophilic (fat-soluble) drugs. mdpi.com Given that this compound is a lipophilic molecule, it holds promise as a component in the design of novel drug carriers.

Lipid-based nanotechnologies, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are of great interest for dermal and transdermal drug delivery. nih.govnih.gov These systems can encapsulate lipophilic drugs, protecting them from degradation and facilitating their transport across biological membranes. nih.gov The structural features of this compound, including its moderate lipophilicity, could make it a suitable candidate for incorporation into such nano-delivery systems. modares.ac.ir Encapsulating therapeutic agents within nanoparticles formulated with derivatives of this compound could potentially improve their bioavailability and target specificity. modares.ac.irmdpi.com

Furthermore, the phenolic structure allows for various chemical modifications to attach targeting ligands or to create prodrugs that release the active compound under specific physiological conditions. The bromine atom can also be a site for further chemical reactions to link the molecule to a larger drug delivery scaffold. While direct research on this compound in drug delivery is limited, the principles established for other phenolic and lipophilic compounds provide a strong rationale for its future investigation in this field. mdpi.com

The potential roles for this compound in drug delivery are summarized in the table below.

| Potential Role in Drug Delivery | Mechanism of Action |

| Component of Lipid Nanoparticles | The lipophilic nature of the molecule could enhance the loading and stability of lipophilic drugs within the nanoparticle core. mdpi.com |

| Scaffold for Prodrugs | The hydroxyl group can be esterified with a drug molecule, creating a prodrug that releases the active agent upon enzymatic cleavage. |

| Surface Modification of Nanocarriers | Derivatives of this compound could be used to modify the surface of nanoparticles to improve their biocompatibility and targeting capabilities. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in chemical synthesis. The synthesis of this compound is an area where green chemistry approaches have been successfully applied.

A notable example is the development of a practical one-pot C-H activation/borylation/oxidation sequence to produce this compound from 3-bromotoluene (B146084). nih.gov This method is highly efficient, proceeds under mild conditions, and avoids the isolation of intermediates, which reduces waste and energy consumption. nih.gov The process can be completed within a single day and is scalable to produce multigram quantities of the final product in high yield. nih.gov

Traditional bromination of phenols often involves the use of elemental bromine, which is highly toxic and corrosive. nih.gov Green chemistry seeks to replace such hazardous reagents with more environmentally benign alternatives. Research into the eco-friendly bromination of phenols has explored the use of bromide/bromate couples in aqueous media and other less hazardous brominating agents. semanticscholar.orgcambridgescholars.com These methods often offer high bromine atom efficiency and reduce the production of toxic byproducts. semanticscholar.org While not all of these methods have been specifically applied to the synthesis of this compound, they represent a significant move towards more sustainable chemical manufacturing.

The following table compares a conventional synthesis approach with a green chemistry approach for the preparation of this compound.

| Synthesis Approach | Starting Material | Key Reagents | Advantages |